Home > Products > Screening Compounds P93100 > (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one
(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one - 392327-09-2

(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one

Catalog Number: EVT-2966589
CAS Number: 392327-09-2
Molecular Formula: C24H15BrFNO2
Molecular Weight: 448.291
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Compound Description: This compound is a fluorinated chalcone, synthesized and crystallized for its potential as a nonlinear optical material. [] Studies on this compound focus on its structural characterization, including its crystal structure and the presence of C–H⋯O, C–H⋯F, and π⋯π interactions. [] The third-order nonlinear susceptibility (χ(3)) of its crystal was calculated to be significantly higher than similar molecules, suggesting its potential in nonlinear optics. []

Relevance: This compound shares the chalcone structural core with (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one, featuring the α,β-unsaturated ketone moiety connecting two aromatic rings. Both compounds also incorporate fluorine substituents on the aromatic rings. The difference lies in the presence of a quinolinone moiety fused to the chalcone core in (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one.

(E)-3-(3-(4-Oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one Derivatives

Compound Description: These compounds represent a series of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives synthesized and evaluated for their antioxidant activity. [] Their antiradical activity was studied using the DPPH test, and their chelating properties were assessed by the o-phenanthroline method. [] Computational studies utilizing density functional theory indicated that the propenone fragment, also present in the chalcone structure, contributes to their antioxidant properties. []

Relevance: These derivatives share the α,β-unsaturated ketone moiety with (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one, which is characteristic of the chalcone structure. Furthermore, they both incorporate a bicyclic heterocycle fused to this core, although the specific heterocycles differ (coumarin in the derivatives and quinolinone in (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one).

3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones

Compound Description: This series of compounds, quinoline-pyrimidine hybrids, were synthesized and investigated for their anticancer activity against HepG2 and KB cancer cell lines. [] The compounds were generated by reacting α,β-unsaturated ketones derived from 3-acetyl-4-hydroxy-N-methylquinolin-2-one with guanidine hydrochloride. [] Certain derivatives within this series demonstrated significant cytotoxic activity. []

Relevance: These compounds are structurally related to (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one through the presence of the quinolin-2(1H)-one moiety. While (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one features a chalcone moiety at position 3 of the quinolinone, these related compounds have a 2-amino-6-arylpyrimidine substituent at the same position.

1,1′-{1,4-Phenylene bis[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazole-5,1-diyl]}dibutan-1-one

Compound Description: This polycyclic compound was synthesized through cyclocondensation of (2E,2′E)-1,1′-bis(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,3′-(1,4-phenylene)diprop-2-en-1-one with hydrazine hydrate. [] Its structure was confirmed through various spectroscopic techniques including 1H-NMR, 13C-NMR, IR, and mass spectrometry. []

Relevance: This compound contains two 6-chloro-2-methyl-4-phenylquinolin-3-yl units linked by a pyrazole ring system, demonstrating a structural similarity to the quinoline core of (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one. Both compounds share a 4-phenyl substituted quinoline scaffold, although the substituents at position 3 and the halogenation pattern differ.

2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones

Compound Description: This series of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones was synthesized and evaluated for their in vitro cytotoxicity against three human cancer cell lines (MCF-7, B16, and sEnd.2) and for antimalarial activity against the chloroquine-sensitive strain 3D7 of Plasmodium falciparum. [] The compounds were synthesized via a palladium-mediated cyclization of 2-aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-ones, which were prepared via a Sonogashira coupling followed by a boric acid-mediated cyclocondensation. [] Some derivatives showed significant cytotoxicity, while all were inactive against the malaria strain. []

Relevance: These compounds share the quinoline core structure with (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one. While (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one has a pyridone ring fused to the quinoline core, these related compounds have a pyrrolidine ring fused to the quinoline core, forming the pyrroloquinazolinone scaffold.

4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine

Compound Description: This compound was synthesized and characterized by X-ray crystallography for its antitumor activity. [] The crystal structure revealed an intramolecular N–H…N hydrogen bond, contributing to the stability of the molecule. [] The compound showed promising antitumor activity, particularly against the Hela cell line. []

Relevance: Although not directly sharing a quinolinone or chalcone structure, this compound represents the broader class of heterocyclic compounds with biological activities, similar to (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one. The presence of the 1,2,4-triazole and thiazole rings, both common heterocyclic moieties in medicinal chemistry, highlights the potential of diverse heterocycles in drug development.

(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Compound Description: This chalcone derivative was synthesized and characterized by various spectroscopic techniques, including NMR and UV-Vis spectroscopy. [] Its crystal structure was determined using single-crystal X-ray diffraction. [] Quantum chemical calculations were performed to further investigate its structural and electronic properties. []

Relevance: This compound is a simple chalcone, directly comparable to the chalcone moiety present in (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one. It features a similar substitution pattern with a bromine atom on one phenyl ring and a fluorine atom on the other. The key difference is the absence of the quinolinone unit in (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one.

2‐(5‐bromo‐1‐(3‐chloropyridin‐2‐yl)‐1H‐pyrazol‐3‐yl)‐6‐chloro‐3,8‐dimethylquinazolin‐4(3H)‐one (QPP)

Compound Description: QPP was synthesized and investigated as an electron donor/acceptor for use in dye-sensitized solar cells, specifically for its ability to sensitize TiO2 nanoparticles to visible light. [] The compound was shown to enhance the optical properties of TiO2, promoting charge separation and improving photocatalytic activity. []

(E)‐4‐(4‐(dimethylamino)phenyl)‐5‐(3‐(4‐(dimethylamino)phenyl)acryloyl)‐6‐methyl‐3,4 dihydropyrimidin‐2(1H)‐one (DPDAD)

Compound Description: DPDAD is a novel chemosensor containing a dihydropyrimidinone moiety. [] It exhibited solvatochromic behavior and was explored for its colorimetric and optical sensing capabilities towards various metal ions. [] DPDAD displayed selective color changes and a significant bathochromic shift in its absorption spectra in the presence of Al(III) ions. [] Additionally, the compound exhibited on‐off‐on switchable behavior with Al(III) ions, suggesting its potential as a selective sensor for this metal ion. []

Relevance: While structurally distinct from (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one, DPDAD embodies the principle of incorporating a chalcone-like structure, with its α,β-unsaturated ketone moiety, into a heterocyclic framework to achieve specific properties. Both compounds represent examples of utilizing functionalized heterocycles for targeted applications.

(E)- 6-(3-(p-tolyl)acryloyl)- 2H-benzo[b][1,4]oxazin-3(4H)-one [6TABO]

Compound Description: This compound was synthesized using the Claisen-Schmidt condensation technique. [] It is characterized by various spectroscopic techniques like FT-IR, 1H NMR, and UV-Vis. [] Single-crystal XRD studies revealed its monoclinic crystal system and space group. []

Relevance: This compound features a chalcone moiety linked to a benzoxazinone ring, structurally resembling the chalcone-quinolinone connection in (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one. The key difference lies in the benzoxazinone ring replacing the quinolinone system. Both compounds emphasize the utility of combining chalcones with various heterocyclic scaffolds for generating diverse structures.

7H-1,2,3,4-tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines

Compound Description: These compounds were synthesized via diazotization of 4-hydrazino-5,7-disubstituted-7H-pyrrolo[2,3-d]pyrimidines, which were derived from 4-chloro-5,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines. [] This synthesis highlights the interconversion of various heterocyclic systems. [] These compounds also served as precursors for the synthesis of 4-amino-5,7-disubstituted-7H-pyrrolo[2,3-d]pyrimidines. []

Relevance: Although lacking the specific quinolinone or chalcone moieties, these compounds, like (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one, belong to the broader class of heterocyclic systems containing multiple fused rings. The pyrrolopyrimidine core exemplifies the structural diversity achievable within heterocyclic chemistry.

7-Amino-1,3-dihydro-2H-1,4-benzodiazepin-2-one Schiff Bases

Compound Description: These Schiff bases were synthesized from 7-amino-1,3-dihydro-2H-1,4-benzodiazepin-2-one and evaluated for their anticonvulsant activity in rats using a picrotoxin-induced seizure model. [] Several derivatives showed significant anticonvulsant activity, even exceeding the efficacy of diazepam. []

Relevance: These compounds, although not directly related in structure, highlight the significance of incorporating different pharmacophores onto heterocyclic scaffolds to achieve specific biological activities, a principle also demonstrated in the design of (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one. The benzodiazepine scaffold in these Schiff bases and the quinolinone core in (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one exemplify the versatility of heterocycles in medicinal chemistry.

Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives

Compound Description: This set of eight thiosemicarbazone derivatives was synthesized from various pyridine-3-carbaldehydes and thiosemicarbazide. [] They were characterized using spectroscopic methods and, in one case, single-crystal X-ray diffraction. [] The compounds were evaluated for their antitumor activity against six human cancer cell lines. []

Relevance: Though not directly related to (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one structurally, these derivatives, like the target compound, highlight the exploration of heterocyclic compounds for their potential biological activities. The thiosemicarbazone functionality present in these derivatives represents a common pharmacophore in medicinal chemistry, further emphasizing the importance of diverse functional groups in drug discovery.

2-Mercapto-3-arylquinazolin-4(3H)-one Derivatives

Compound Description: Two series of hybrid compounds were synthesized based on the 2-mercapto-3-arylquinazolin-4(3H)-one scaffold linked to coumarin moieties. [] These compounds were synthesized by alkylation of the thiol group in the quinazolin-4(3H)-one ring with specifically substituted coumarin derivatives. [] The compounds were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. []

Relevance: These derivatives share the quinazolin-4(3H)-one core structure with (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one. While the target compound possesses a chalcone moiety at position 3 of the quinazolinone, these derivatives have an aryl group at position 3 and a coumarin-derived substituent on the sulfur atom at position 2. This comparison highlights the structural diversity possible within the quinazolinone scaffold.

Thiazolo[3,2-b][1,2,4]triazoles

Compound Description: This series of heterocyclic condensed systems with bridgehead nitrogen was synthesized from 4-(4-X-phenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiols. [] These thiazolo[3,2-b][1,2,4]triazole derivatives were obtained by alkylation of the thiol group followed by cyclization in sulfuric acid. [] They were evaluated for antimicrobial activity against bacteria and yeasts. []

Relevance: Although not directly related to (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one structurally, these thiazolo[3,2-b][1,2,4]triazole derivatives, like the target compound, represent heterocyclic systems with potential biological activity. The presence of the thiazole ring, a common pharmacophore in medicinal chemistry, emphasizes the significance of heterocycles in drug development.

3-{6-(3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)-2-thioxo-1,2,5,6-tetrahydropyrimidin-4-yl}-2H-chromen-2-ones

Compound Description: This series of compounds was synthesized by reacting 3-acetyl-2H-chromen-2-one with 3-substituted aryl-1-phenylpyrazole carboxaldehydes, followed by cyclization with thiourea. [] These compounds highlight the combination of various heterocycles and their potential for biological activity. []

Relevance: While these compounds lack the quinolinone core of (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one, they share the strategy of incorporating a chalcone-like moiety, featuring the α,β-unsaturated ketone, into a heterocyclic framework. This approach underscores the potential of chalcone derivatives in medicinal chemistry.

4-(4,7,7-Trimethyl-7,8-dihydro-6H-benzo [b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine Derivatives

Compound Description: These derivatives were synthesized by cyclocondensation of 5-amino-6-methyl-2-morpholinopyrimidine-4-thiol with 2-bromo-5,5-dimethylcyclohexane-1,3-dione. [] Further modifications were achieved by converting the ketone to a chloride and subsequent substitution with various amines. []

Relevance: Although these compounds do not directly share structural features with (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one, they exemplify the strategy of utilizing a bicyclic heterocyclic scaffold and modifying it with diverse substituents, a principle also applied to the target compound. This approach highlights the importance of structural diversification in medicinal chemistry.

4-(4-(dimethylamino)benzylidene)-1-(4-(3-(substituted aryl)acryloyl) phenyl) -2-phenyl-1H-imidazo-5(4H)-ones

Compound Description: These imidazolone derivatives were synthesized by condensing 1-(4-acetylphenyl)-4-(4-(dimethylamino)benzylidene)-2-phenyl-1H-imidazol-5(4H)-one with different aryl aldehydes. [] These compounds incorporate a chalcone moiety and highlight their potential as antioxidants and cytotoxic agents. []

Relevance: These compounds feature a chalcone moiety, similar to (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one. The difference lies in the imidazolone ring replacing the quinolinone core. This comparison demonstrates the potential of chalcones as building blocks for various heterocyclic systems with biological activity.

Polyfused Heterocycles-Based Quinolones

Compound Description: These polyfused heterocycles incorporating quinolone moieties were synthesized by reacting 4-hydroxy-7-methoxyquinolin-2(1H)-one or its 3-bromo derivative with various binucleophilic reagents. [] The resulting compounds were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. []

Relevance: These compounds share the quinolinone core structure with (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one, demonstrating the diversity of structures that can be built from this core. While the target compound has a chalcone moiety at position 3, these related compounds feature a variety of fused heterocycles at that position.

Properties

CAS Number

392327-09-2

Product Name

(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one

IUPAC Name

6-bromo-3-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

Molecular Formula

C24H15BrFNO2

Molecular Weight

448.291

InChI

InChI=1S/C24H15BrFNO2/c25-17-11-12-20-18(14-17)22(16-7-2-1-3-8-16)23(24(29)27-20)21(28)13-10-15-6-4-5-9-19(15)26/h1-14H,(H,27,29)/b13-10+

InChI Key

GRBYMNOBSAWKHU-JLHYYAGUSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)C=CC4=CC=CC=C4F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.